molecular formula C19H30N4O6 B123416 H-Tyr-lys-thr-OH CAS No. 155943-09-2

H-Tyr-lys-thr-OH

Cat. No. B123416
CAS RN: 155943-09-2
M. Wt: 410.5 g/mol
InChI Key: SINRIKQYQJRGDQ-MEYUZBJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Tyr-lys-thr-OH” is a tripeptide composed of the amino acids tyrosine, lysine, and threonine . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They play various roles in the body, including hormone regulation and cellular communication .


Molecular Structure Analysis

The molecular formula of “H-Tyr-lys-thr-OH” is C19H30N4O6 . Its molecular weight is 410.5 g/mol . The structure includes a tyrosine (Tyr) residue, a lysine (Lys) residue, and a threonine (Thr) residue .


Physical And Chemical Properties Analysis

“H-Tyr-lys-thr-OH” has several physical and chemical properties. It has a molecular weight of 410.5 g/mol, a hydrogen bond donor count of 7, a hydrogen bond acceptor count of 8, and a rotatable bond count of 12 . Its exact mass is 410.21653469 g/mol .

Scientific Research Applications

Peptide Synthesis and Modification

The tripeptide is a valuable building block in solid-phase peptide synthesis (SPPS) . It can be used to introduce specific sequences into longer peptides or proteins . The presence of tyrosine allows for post-synthetic modifications, such as phosphorylation, which is crucial for studying signal transduction pathways.

Drug Design and Development

“H-Tyr-Lys-Thr-OH” can be utilized in the design of peptide-based drugs. Its structure can be modified to enhance binding affinity to target receptors or enzymes, making it a versatile tool in medicinal chemistry .

Bioconjugation Techniques

Tyrosine residues in the tripeptide can undergo selective cleavage or conjugation, which is useful in attaching fluorescent labels or therapeutic agents to proteins and peptides . This is particularly relevant in developing targeted drug delivery systems.

Mechanism of Action

Target of Action

It’s worth noting that peptides similar to h-tyr-lys-thr-oh have been found to interact with various receptors and enzymes . For instance, the dipeptide H-Tyr-Lys-OH has been reported to have a good binding affinity to angiotensin converting enzyme (ACE) .

Mode of Action

Peptides containing tyrosine (tyr) are known to undergo various post-translational modifications, such as oxidation . For instance, a novel tyrosine hyperoxidation has been reported, which enables selective peptide cleavage . This process involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing a hyperoxidized tyrosine motif .

Biochemical Pathways

Tyrosine, a component of this tripeptide, plays an essential role in various biochemical processes . The oxidation of Tyr, induced by biologically relevant radicals, UV radiation, or enzymes, generates a diverse range of oxidized products, some of which are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Pharmacokinetics

The development of radiopharmaceutical precursors for positron emission tomography (pet) relies on compounds that can be radiolabelled and dispensed in a simple, quick, and convenient manner .

Result of Action

The phosphorylated tripeptides are intended for use as reference standards in the analysis of blood samples of people suspected to have been exposed to acetylcholinesterase inhibitors .

Action Environment

It’s worth noting that the oxidation of tyrosine, a component of this tripeptide, is a complex chemical process whose formation critically depends on the type of oxidant as well as the residue’s environment .

properties

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRIKQYQJRGDQ-MEYUZBJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr-lys-thr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Tyr-lys-thr-OH
Reactant of Route 2
H-Tyr-lys-thr-OH
Reactant of Route 3
H-Tyr-lys-thr-OH
Reactant of Route 4
H-Tyr-lys-thr-OH
Reactant of Route 5
H-Tyr-lys-thr-OH
Reactant of Route 6
H-Tyr-lys-thr-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.